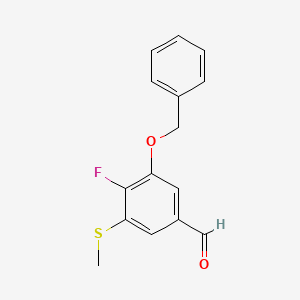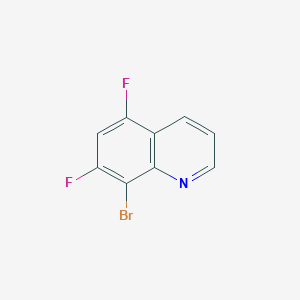
8-Bromo-5,7-difluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5,7-difluoroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their wide range of biological activities. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the direct bromination of 5,7-difluoroquinoline using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5,7-difluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and base.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinolines.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
8-Bromo-5,7-difluoroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of materials such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 8-Bromo-5,7-difluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and replication. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
5,7-Difluoroquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoquinoline: Lacks the fluorine atoms, which may affect its chemical properties and biological interactions.
4-Bromo-5,8-difluoroquinoline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications
Uniqueness: 8-Bromo-5,7-difluoroquinoline is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C9H4BrF2N |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
8-bromo-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-8-7(12)4-6(11)5-2-1-3-13-9(5)8/h1-4H |
Clé InChI |
AQSWOVICBRVXHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2F)F)Br)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


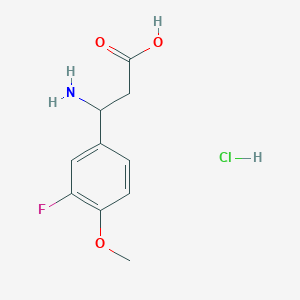

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
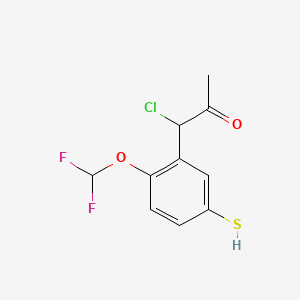
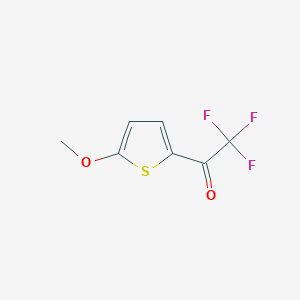
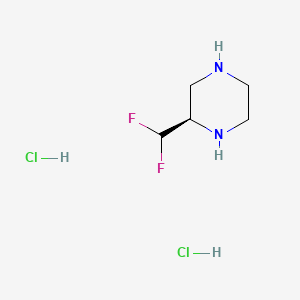
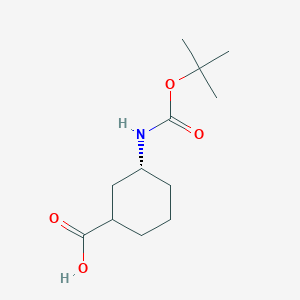
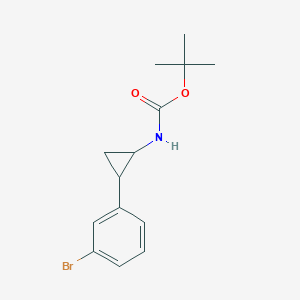
![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)
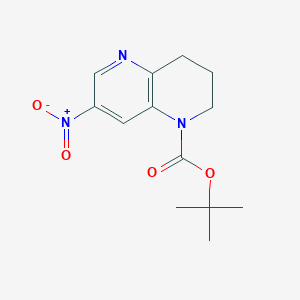
![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
![2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B14033727.png)
